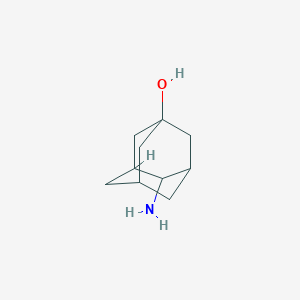
4-Aminoadamantan-1-ol
概要
説明
4-Aminoadamantan-1-ol, also known as trans-4-Aminoadamantan-1-ol hydrochloride, is a chemical compound with the molecular formula C10H18ClNO . It is a white crystalline solid that is soluble in water and various organic solvents. The molecule consists of an adamantane skeleton, a cage-like structure composed of three fused cyclohexane rings, with an amino (-NH₂) group and a hydroxyl (-OH) group attached at specific positions.
Synthesis Analysis
Several methods have been reported for the synthesis of 4-aminoadamantan-1-ol, with variations in reaction conditions and starting materials. One common approach involves the reductive amination of 1-adamantanone, which is the corresponding ketone. Another method involves the use of 5-hydroxy-2-adamantanone as a raw material, with aqueous ammonia as a solvent, and 4-amino-1-hydroxy adamantane is obtained by palladium-carbon hydrogenation reduction .Molecular Structure Analysis
The molecular structure of 4-Aminoadamantan-1-ol is characterized by an adamantane skeleton, a cage-like structure composed of three fused cyclohexane rings. It has an amino (-NH₂) group and a hydroxyl (-OH) group attached at specific positions. The average mass of the molecule is 203.709 Da .Physical And Chemical Properties Analysis
4-Aminoadamantan-1-ol is a white crystalline solid that is soluble in water and various organic solvents. It has a molecular weight of 203.71 . The molecule has a high atom economy and meets the requirement of green chemistry .科学的研究の応用
Synthesis of Adamantane Derivatives
“4-Aminoadamantan-1-ol” is used in the synthesis of adamantane derivatives . The method involves using 5-hydroxy-2-adamantanone as a raw material, aqueous ammonia as a solvent, obtaining 4-amino-1-hydroxy adamantane by palladium-carbon hydrogenation reduction, acidifying 4-amino-1-hydroxy adamantane into a salt, and thus obtaining trans-4-amino-1-hydroxy adamantane hydrochloride .
Neuroprotective Effects and GDNF Production
“4-Aminoadamantan-1-ol” and its derivatives, such as amantadine and memantine, demonstrate significant neuroprotective properties. Research has shown that these compounds can increase the production of glial cell line-derived neurotrophic factor (GDNF) in glial cells, which is crucial for neuroprotection.
Antioxidant Activity and Neuroprotection
Aminoadamantane derivatives are also explored for their antioxidant activity, which is critical in neuroprotective applications. These compounds have been shown to have antioxidant capacity towards reactive oxygen species (ROS).
Drug Delivery Systems
The unique structure of “4-Aminoadamantan-1-ol” offers diverse possibilities for studying drug delivery systems. Its cage-like structure can be utilized to encapsulate other molecules, enhancing their stability and bioavailability.
Safety and Hazards
特性
IUPAC Name |
4-aminoadamantan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c11-9-7-1-6-2-8(9)5-10(12,3-6)4-7/h6-9,12H,1-5,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPCLMSUNVOZLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC(C2)(CC1C3N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminoadamantan-1-ol | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-Dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-amine](/img/structure/B3038033.png)
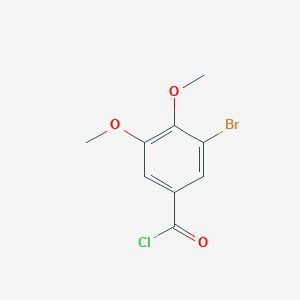
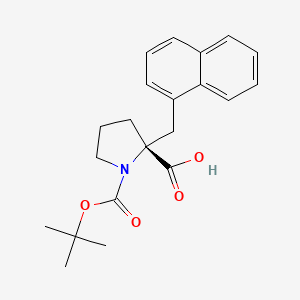

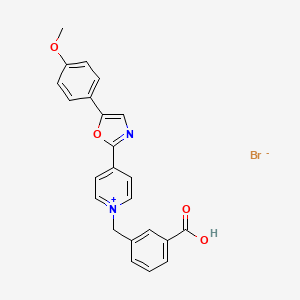
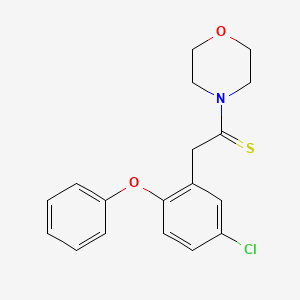
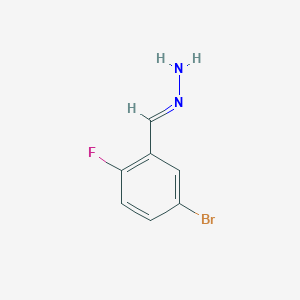
![2-[(4-Chlorobenzyl)oxy]naphthalene-1-carbaldehyde](/img/structure/B3038044.png)
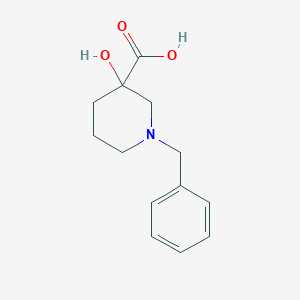


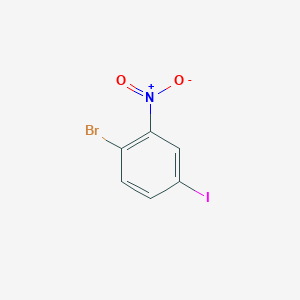
![1-[(3-Chlorophenyl)methyl]-3-methylurea](/img/structure/B3038053.png)
![2-Amino-1-[4-(2-hydroxy-ethyl)-piperazin-1-yl]-ethanone dihydrochloride](/img/structure/B3038056.png)